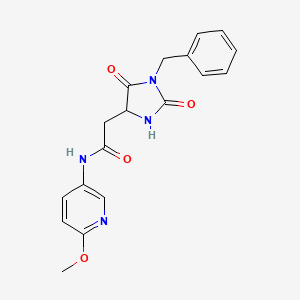
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, a benzyl group, and a methoxypyridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Attachment of the Methoxypyridine Moiety: This step involves the coupling of the imidazolidinone intermediate with a methoxypyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the methoxypyridine moiety.
Reduction: Reduction reactions could target the carbonyl groups within the imidazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(pyridin-3-yl)acetamide: Lacks the methoxy group on the pyridine ring.
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-chloropyridin-3-yl)acetamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the pyridine ring in 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide may confer unique chemical and biological properties, such as altered binding affinity or reactivity compared to its analogs.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C18H18N4O4/c1-26-16-8-7-13(10-19-16)20-15(23)9-14-17(24)22(18(25)21-14)11-12-5-3-2-4-6-12/h2-8,10,14H,9,11H2,1H3,(H,20,23)(H,21,25) |
InChI Key |
DFJDRAGZAASOPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















